2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile
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Overview
Description
2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile is an organic compound characterized by its complex structure, which includes multiple methoxy groups and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile typically involves multi-step organic reactions. One common approach is the alkylation of 3,4-dimethoxyphenylacetonitrile with an appropriate alkyl halide under basic conditions, followed by further functional group transformations to introduce the amino and nitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity, including enzyme inhibition or receptor binding.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(3,4-dimethoxyphenyl)butyronitrile: Shares similar structural features but differs in the position and number of functional groups.
2-Methoxyphenyl isocyanate: Another compound with methoxy groups, but with different reactivity due to the isocyanate functional group.
Uniqueness
2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile is unique due to its combination of methoxy groups, nitrile, and amino functionalities, which provide a versatile platform for chemical modifications and potential biological activity.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]pentanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-26(14-12-18-8-10-21(27-2)23(15-18)29-4)13-6-7-20(17-25)19-9-11-22(28-3)24(16-19)30-5/h8-11,15-16,20H,6-7,12-14H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODDOFHUTVJMSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(C#N)C1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661934 |
Source
|
Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95748-23-5 |
Source
|
Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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